
6-Bromoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring. The molecular formula of this compound is C9H6BrNO, and it has a molecular weight of 224.05 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinolin-7-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, which yields 7-bromoquinolin-8-ol. This intermediate can then be further processed to obtain this compound .
Another method involves the use of boron tribromide (BBr3) in dichloromethane (DCM) at low temperatures. For instance, 7-bromo-6-methoxyquinoline can be treated with BBr3 in DCM at -78°C, followed by warming to room temperature and stirring for 16 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using efficient and cost-effective reagents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids and copper(II) acetate (Cu(OAc)2) in the presence of solvents like methanol or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as sodium nitrite (NaNO2) and sodium dithionite (Na2S2O4) are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
6-Bromoquinolin-7-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial drugs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: This compound derivatives are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 6-Bromoquinolin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A closely related compound with a hydroxyl group at the 8th position.
6-Bromoquinoline: Another similar compound with a bromine atom at the 6th position but without the hydroxyl group.
Uniqueness
6-Bromoquinolin-7-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
6-bromoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSBSCTEOYMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
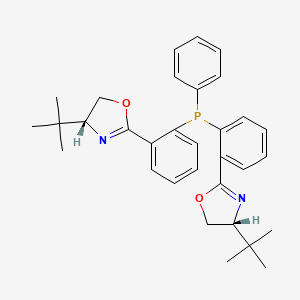
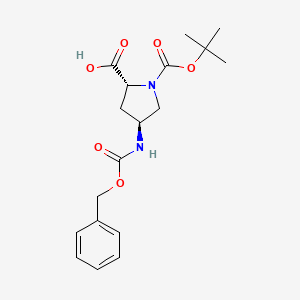
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B8223043.png)

![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)
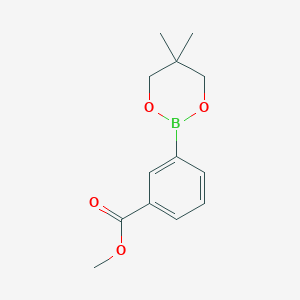
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)
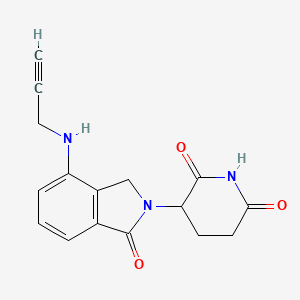
![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)

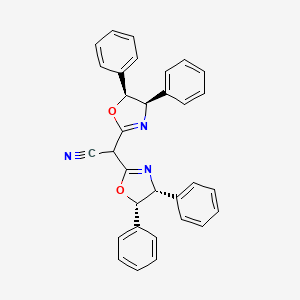
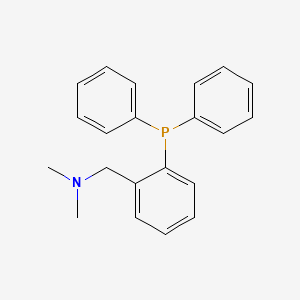
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
